Cas no 22190-33-6 (5-bromo-2,3-dihydro-1H-indole)

5-bromo-2,3-dihydro-1H-indole structure
5-bromo-2,3-dihydro-1H-indole structure
5-bromo-2,3-dihydro-1H-indole
22190-33-6
C8H8BrN
198.0598
MFCD00027410
51987
24883189

5-bromo-2,3-dihydro-1H-indole Properties

Names and Identifiers

    • 5-Bromoindoline
    • 1H-Indole, 5-bromo-2,3-dihydro-
    • 5-bromo-2,3-dihydro-1H-indole
    • 5-bromo-1H-indoline
    • 5-bromodihydroindole
    • 6-bromo-dihydroindole
    • 5-bromo-indoline
    • zlchem 28
    • PubChem7319
    • KSC497I6R
    • 5-bromo-2,3-dihydro-indole
    • AMBZ0135
    • ZLB0015
    • BDBM261508
    • 5-bromo-2,3-dihydro-1 H-indole
    • BCP27442
    • STK149491
    • SB35536
    • VI30477
    • LS20952
    • S
    • EN300-56893
    • FT-0600840
    • QEDCHCLHHGGYBT-UHFFFAOYSA-N
    • US9708268, 11
    • CHEMBL1770732
    • A4770
    • AKOS003273737
    • Z57479128
    • FS-3347
    • MFCD00027410
    • CS-M0075
    • SY017310
    • SCHEMBL10815
    • DTXSID60392231
    • AM20120472
    • Preparation of 1-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzyl)indoline-5-carboxamide
    • 22190-33-6
    • Q-102595
    • 5-Bromoindoline, 97%
    • AC-27800
    • B3885
    • ALBB-024013
    • 5-Bromo-2,3-dihydro-1H-indole; 5-Bromo-2,3-dihydroindole;
    • DB-005374
    • +Expand
    • MFCD00027410
    • QEDCHCLHHGGYBT-UHFFFAOYSA-N
    • 1S/C8H8BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2
    • BrC1C([H])=C([H])C2=C(C=1[H])C([H])([H])C([H])([H])N2[H]
    • 121590

Computed Properties

  • 196.98400
  • 1
  • 1
  • 0
  • 196.984
  • 10
  • 126
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.9
  • nothing
  • 0
  • 12

Experimental Properties

  • 2.55510
  • 12.03000
  • 1.602
  • 132°C/5mmHg(lit.)
  • 39.0 to 43.0 deg-C
  • >230 °F
  • Undetermined 2. density (g/ml, 25/4 ℃)
  • Sensitive to air, sensitive to heat
  • 1.514

5-bromo-2,3-dihydro-1H-indole Security Information

  • GHS07 GHS07
  • 3
  • S26;S36
  • S26-S36
  • III
  • III
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • <0°C
  • III
  • 36/37/38
  • Warning

5-bromo-2,3-dihydro-1H-indole Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-bromo-2,3-dihydro-1H-indole Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB45253-250mg
5-Bromoindoline
22190-33-6 95%
250mg
$10.00 2024-04-20
abcr
AB466613-1 g
5-Bromoindoline, min. 95%; .
22190-33-6
1g
€44.90 2023-07-18
Alichem
A199010082-100g
5-Bromoindoline
22190-33-6 98%
100g
$415.80 2023-09-02
Ambeed
A224137-1g
5-Bromoindoline
22190-33-6 98%
1g
$17.0 2024-07-28
Apollo Scientific
OR43588-10g
5-Bromoindoline
22190-33-6 98%
10g
£66.00 2023-09-01
Crysdot LLC
CD11163579-100g
5-Bromoindoline
22190-33-6 98%
100g
$416 2024-07-19
Frontier Specialty Chemicals
B13274-1 g
5-Bromo-2,3-dihydro-1H-indole
22190-33-6
1g
$ 16.00 2022-11-04
Matrix Scientific
119076-5g
5-Bromoindoline, 97%
22190-33-6 97%
5g
$69.00 2023-09-09
OTAVAchemicals
1362067-100MG
5-bromo-2,3-dihydro-1H-indole
22190-33-6 95%
100MG
$114 2023-07-10
TRC
B684610-1g
5-Bromoindoline
22190-33-6
1g
$ 58.00 2023-09-08

5-bromo-2,3-dihydro-1H-indole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
Reference
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
2.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
Reference
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Aluminum chloride Solvents: Dichloromethane
1.2 Reagents: Bromine Catalysts: Aluminum chloride
2.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
Reference
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
2.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
Reference
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

5-bromo-2,3-dihydro-1H-indole Raw materials

5-bromo-2,3-dihydro-1H-indole Preparation Products

5-bromo-2,3-dihydro-1H-indole Suppliers

SHANG HAI ZHUAN QIAN Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:22190-33-6)
JIANG JING LI
15721176654
1815535157@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:22190-33-6)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:22190-33-6)
TANG SI LEI
15026964105
2881489226@qq.com

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